2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
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Overview
Description
2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is also known by its IUPAC name, hexahydro-2H-benzo[1,4]cyclobuta[1,2-b]furan-5(6H)-one . This compound is characterized by its tricyclic structure, which includes an oxatricyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one can be achieved through various synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction can be followed by an interrupted Nazarov cyclization to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., gold(I) catalysts for rearrangement reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine: This compound is similar in structure but contains an amine group instead of a ketone group.
8-Oxabicyclo[3.2.1]octane: Another structurally related compound, which can be synthesized via similar synthetic routes.
Uniqueness
2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one is unique due to its specific tricyclic structure and the presence of an oxatricyclic ring system. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-oxatricyclo[5.4.0.01,5]undecan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDDPGVSIZLTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC3C2(C1)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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